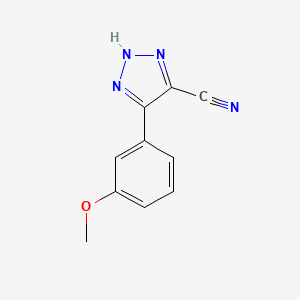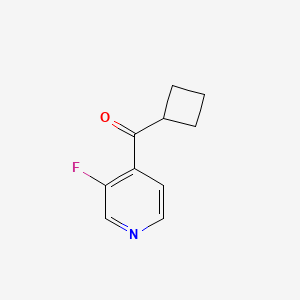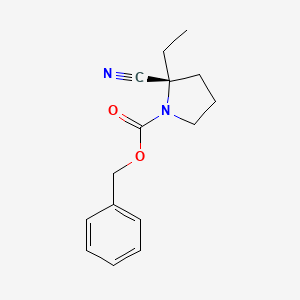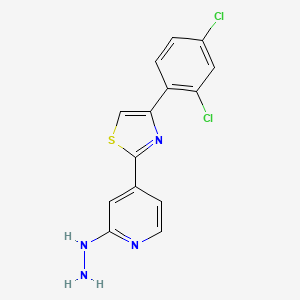
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom at the 4th position and an o-tolyl group at the 5th position of the pyrazole ring, along with an ethanol group attached to the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.
Iodination: The iodination of the pyrazole ring is achieved by treating the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4th position.
Ethanol Substitution: The final step involves the substitution of the hydrogen atom at the 1st position of the pyrazole ring with an ethanol group. This can be achieved through a nucleophilic substitution reaction using ethanol and a suitable base, such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The ethanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine, chlorine, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other halogenating agents can be used.
Major Products:
Oxidation: Formation of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol or other substituted derivatives.
Scientific Research Applications
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It can also be used in the development of new biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have potential as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
- 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Chloro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Fluoro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
Comparison:
- Uniqueness: The presence of the iodine atom in 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. This reactivity can be advantageous in specific synthetic applications.
- Properties: The iodine atom also imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C12H13IN2O |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
NPTSTIWBBYPBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)






